Cytisine
Beschreibung
Historical Evolution of this compound Discovery Research
This compound has a remarkable history that dates back to the early 19th century. The alkaloid was first discovered in 1818 and successfully isolated in 1865 by Husemann and Marme from plants of the Fabaceae family. In 1912, this compound's biological effects were documented as "qualitatively indistinguishable from that of nicotine," leading to its proposal as an inexpensive, readily available replacement for tobacco.
The development of this compound as a pharmaceutical agent began in earnest during the 1950s through the groundbreaking work of two Bulgarian pharmacologists, Professor Dymitar Paskov and Dr. Hristo Dobrev. During experimental studies on anesthetized cats, they observed that this compound's lower toxicity compared to nicotine and its weaker peripheral effects on the cardiovascular system made it a promising candidate for smoking cessation. This research culminated in the marketing of this compound as a smoking cessation aid under the brand name "Tabex" by the Bulgarian pharmaceutical company Sopharma in 1964, predating Western smoking cessation medications by decades.
Table 1: Historical Timeline of this compound Research and Development
| Year | Milestone |
|---|---|
| 1818 | First discovery of this compound |
| 1865 | Isolation of this compound by Husemann and Marme |
| 1912 | Biological effects reported as similar to nicotine |
| 1950s | Research by Bulgarian pharmacologists Paskov and Dobrev |
| 1964 | Marketing of this compound as "Tabex" by Sopharma in Bulgaria |
| 1960s-1970s | First clinical trials in Eastern Europe |
| 1990s | Revival of interest in Poland through research by Professor Zatoński |
| 2011 | Publication of modern rigorous clinical trial in New England Journal of Medicine |
| 2024 | Marketing approval in the UK |
Despite its early introduction as a smoking cessation aid, widespread use of this compound only began during the late 1990s in Poland, thanks to research by Professor Zatoński and his team, in collaboration with Professor West and other British scientists. This collaboration helped bridge the knowledge gap between Eastern and Western medical communities, bringing this compound to wider international attention.
Ethnobotanical Research on this compound-Containing Plants
Ethnobotanical research has identified this compound in several plant genera of the family Fabaceae. The primary botanical source for pharmaceutical this compound is Laburnum anagyroides (common laburnum, golden chain, or golden rain), a species native to Central and Southern Europe. This small deciduous tree grows up to 7 meters tall, producing distinctive golden yellow, sweet-scented flowers in pendulous racemes 10-25 cm long, typically blooming in May.
Beyond Laburnum, this compound is found in several other genera including Anagyris, Thermopsis, Cytisus, Genista, Retama, and Sophora. Each of these plants has developed unique ecological adaptations while sharing the common feature of this compound production.
Table 2: Botanical Sources of this compound
| Plant Species | Common Name | Family | Geographic Distribution |
|---|---|---|---|
| Laburnum anagyroides | Common laburnum, Golden chain | Fabaceae | Central and Southern Europe |
| Anagyris foetida | Stinking bean trefoil | Fabaceae | Mediterranean region |
| Sophora chrysophylla | Māmane | Fabaceae | Hawaii |
| Sophora speciosa | Mescal bean | Fabaceae | Southwestern North America |
| Cytisus species | Broom plants | Fabaceae | Europe, North Africa, Southwest Asia |
Historical ethnobotanical records reveal fascinating patterns of this compound-containing plant usage across different cultures. During World War II, the Cytisus plant was reportedly smoked by German and Russian soldiers as a tobacco substitute when conventional tobacco was unavailable. This pragmatic application stemmed from empirical observations that the plant could satisfy nicotine cravings, a phenomenon later explained by this compound's ability to bind to nicotinic receptors in the brain.
The Texas mountain laurel (Sophora speciosa) produces seeds known as mescal beans that contain this compound. Native American tribes have used these beans ceremonially and reported hallucinations, though these experiences were typically accompanied by severe side effects including vomiting, abdominal pain, low blood pressure, and confusion. Ethnobotanical evidence suggests that mescal beans were used entheogenically in the Rio Grande Valley, predating even the use of peyote.
The cultural significance of this compound-containing plants extends beyond their pharmacological properties. The wood from Laburnum has been used for making posts, woodturning, and as fuel. Very old specimens were historically used as "false ebony". The tree is also mentioned in cultural contexts, such as in the poetry of Francis Thompson, who described the laburnum as having "jocund spilth of fire" and "honey of wild flame".
Evolution of this compound in Academic Literature and Research Paradigms
The scientific literature on this compound has evolved significantly over time, reflecting changing research methodologies and standards. The trajectory of this compound research provides an interesting case study in how traditional botanical knowledge transitions into modern evidence-based medicine.
The first clinical trials on this compound for smoking cessation were conducted in the 1960s and 1970s, primarily in Eastern European countries. These early studies, published in non-English Eastern European journals, reported quit rates between 21% and 30% at six-month follow-up. However, these trials did not meet the methodological standards required by Western regulatory bodies, creating a divide in the acceptance and use of this compound between Eastern and Western Europe.
A turning point in this compound research came in 2011 with the publication of a more rigorously designed trial in the New England Journal of Medicine. This study found that this compound improved 12-month abstinence from nicotine from 2.4% with placebo to 8.4% with this compound. This publication in a prestigious Western medical journal marked a shift in the perception of this compound from a regional Eastern European medication to a treatment worthy of global consideration.
Table 3: Evolution of this compound Research Paradigms
| Time Period | Research Focus | Methodological Approaches | Key Findings/Outcomes |
|---|---|---|---|
| 1960s-1970s | Initial clinical efficacy | Non-standardized trials | Quit rates of 21-30% at 6 months |
| 1990s | Revival of interest | Collaborative international research | Bridging Eastern and Western knowledge |
| 2000s-2010s | Rigorous efficacy testing | Randomized controlled trials | Confirmed superiority to placebo |
| 2010s-present | Comparative effectiveness | Meta-analyses, cost-effectiveness studies | Comparable to varenicline, more cost-effective |
| Present | Population-specific applications | Culturally adapted trials | Ongoing research with indigenous populations |
Since 2011, the research paradigm has evolved to include comparative effectiveness studies against newer smoking cessation aids. A 2014 systematic review and economic evaluation concluded that this compound was more likely to be cost-effective for smoking cessation than varenicline. Recent meta-analyses have continued to strengthen the evidence base for this compound, establishing it as an effective and affordable alternative to more expensive treatments.
The development of analytical methods for this compound has also advanced significantly. In 2023, researchers developed and validated a method combining hydrophilic interaction liquid chromatography and electrospray ionization quadrupole time of flight mass spectrometry (HILIC/ESI-QTOF-MS) for the determination of this compound in human serum and saliva. This methodological advance enables more precise pharmacokinetic studies and potentially opens new avenues for research.
Current research paradigms have expanded to include culturally specific applications of this compound. For example, the RAUORA trial aims to determine the effectiveness, safety, and cost-effectiveness of this compound versus varenicline for smoking cessation in Māori (the indigenous people of New Zealand) and their extended family. This reflects an increasing awareness of the potential appeal of natural products like this compound to indigenous populations and the importance of culturally appropriate smoking cessation interventions.
Eigenschaften
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274727 | |
| Record name | (±)-Cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15191-27-2 | |
| Record name | 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15191-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
Cytisine, a naturally occurring alkaloid primarily derived from the seeds of the Laburnum anagyroides plant, has garnered attention for its diverse biological activities, particularly in the context of smoking cessation. This article explores the pharmacological properties of this compound, highlighting its mechanisms of action, efficacy in clinical applications, and safety profile based on recent research findings.
Overview of this compound
This compound is a partial agonist at nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 subtype, which plays a crucial role in nicotine addiction and withdrawal. Its structural similarity to nicotine allows it to modulate neurotransmitter release and exert neuroprotective effects. Recent studies have expanded its therapeutic potential beyond smoking cessation to include anti-tumor, cardiovascular protective, and neuroprotective activities.
Smoking Cessation
This compound has been extensively studied for its efficacy in promoting smoking cessation. A systematic review and meta-analysis indicated that this compound significantly increases the likelihood of quitting smoking compared to placebo. The odds ratio (OR) for successful cessation was reported as 2.21 (95% credibility intervals: 1.66 to 2.97) based on seven randomized controlled trials (RCTs) involving 3,848 participants .
- Efficacy Comparison : In a pragmatic RCT comparing this compound with varenicline (another smoking cessation aid), this compound achieved a verified continuous abstinence rate of 11.7%, while varenicline had a rate of 13.3% . Notably, self-reported continuous abstinence rates were higher for this compound at 22% .
Other Biological Activities
This compound's biological activities extend beyond smoking cessation:
- Anti-Tumor Effects : Preliminary studies suggest this compound may exhibit anti-cancer properties through mechanisms that are still being elucidated .
- Cardiovascular Protection : Research indicates potential benefits in cardiovascular health, possibly by modulating autonomic functions .
- Neuroprotection : this compound has shown promise in protecting neuronal cells from damage, which may have implications for neurodegenerative diseases .
- Blood Sugar Regulation : Emerging evidence points towards this compound's role in glucose metabolism and insulin sensitivity .
This compound's biological effects can be attributed to its interaction with nAChRs, which are involved in various physiological processes:
- Nicotinic Receptor Activation : By acting as a partial agonist at nAChRs, this compound stimulates dopamine release in the brain's reward pathways, similar to nicotine but with less intensity .
- Neurotransmitter Modulation : this compound influences the release of several neurotransmitters, including dopamine and norepinephrine, contributing to its effects on mood and addiction behavior .
Safety Profile
This compound is generally well-tolerated, with adverse events reported less frequently than with varenicline. A review indicated that serious adverse events were comparable between this compound and placebo groups (RR 1.04; 95% CI 0.78 to 1.37) . The discontinuation rate due to adverse reactions ranged from 6% to 15.5%, similar to placebo rates .
Data Summary
Case Studies
- RCT Comparing this compound and Varenicline :
- Long-term Efficacy Study :
Wissenschaftliche Forschungsanwendungen
Smoking Cessation
Cytisine has been extensively studied as a treatment for smoking cessation. A systematic review of randomized controlled trials (RCTs) found that this compound significantly increases the chances of successful smoking cessation by more than twofold compared to placebo, with a risk ratio (RR) of 2.25 . The efficacy of this compound has been demonstrated in various studies:
- Efficacy Comparison : In a pragmatic RCT comparing this compound to varenicline, this compound achieved a self-reported continuous abstinence rate of 22% over six months .
- Behavioral Therapy Impact : The intensity of behavioral therapy was positively correlated with the efficacy of this compound treatment .
The following table summarizes key findings from RCTs evaluating this compound against other smoking cessation methods:
| Study Type | Comparator | Outcome Measure | This compound Efficacy |
|---|---|---|---|
| RCT | Placebo | Continuous abstinence rate | 22% |
| RCT | Nicotine Replacement Therapy (NRT) | Efficacy comparison | Modest advantage |
| RCT | Varenicline | Continuous abstinence rate | No clear benefit |
Broader Applications in Addiction Treatment
Recent research suggests that this compound may also have potential applications beyond nicotine addiction:
- Alcohol Use Disorders : Preliminary studies indicate that this compound may modulate ethanol-induced neurochemical alterations, suggesting its utility in treating alcohol dependence .
- Other Substance Use Disorders : Given its mechanism of action on nicotinic receptors, there is potential for this compound to be explored in the treatment of other addictions, although further research is required to substantiate these claims .
Case Studies and Clinical Trials
Several clinical trials have highlighted this compound's safety profile and effectiveness:
- A prospective observational study conducted at the Integrated University Hospital of Verona evaluated the safety and efficacy of this compound in inpatient smokers. The study reported minimal adverse effects and no serious safety concerns associated with its use .
- Achieve Life Sciences has been actively involved in developing cytisinicline (a refined formulation of this compound) for smoking cessation, demonstrating robust efficacy through Phase 3 clinical trials and aiming for FDA approval .
Vergleich Mit ähnlichen Verbindungen
Cytisine vs. Nicotine and Varenicline
Table 1: Key Pharmacological Comparisons
| Compound | α4β2 Ki (nM) | Plasma/Brain Ratio | Operant Response Potency (ED₅₀) |
|---|---|---|---|
| This compound | 0.91–128 | 0.11 | 5.6 mg/kg |
| Nicotine | 1–10 | 1.0 | 1.8 mg/kg |
| Varenicline | 0.04–0.4 | 3.9 | 5.6 mg/kg |
This compound Derivatives and Subtype Selectivity
Modifications to this compound’s structure yield derivatives with enhanced selectivity or efficacy:
- 10-Methylthis compound (15) : Retains α4β2 affinity (Ki = 0.91 nM) but loses activity at α3β4 and α7 subtypes, improving CNS specificity .
- 3-Phenylthis compound (4) : Reduces α4β2 affinity 1000-fold (Ki = 128 nM) but increases selectivity over α3β4 receptors .
- N-Formyl/N-Acetyl this compound : These derivatives exhibit altered pharmacokinetics but retain antiproliferative activity against cancer cells (IC₅₀ < 10 µM) .
Table 2: Binding Affinities of this compound Derivatives
| Derivative | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |
|---|---|---|---|
| This compound (parent) | 0.91–128 | 119–436 | >1000 |
| 10-Methylthis compound | 0.91 | 436 | >1000 |
| 3-Phenylthis compound | 128 | 119 | >1000 |
| 5(3PC) (pyridyl) | 0.91 | 119 | >1000 |
Receptor Interactions and Selectivity
This compound’s binding profile distinguishes it from other nAChR ligands:
- Spinal Cord Receptors : this compound shows high affinity for spinal nAChRs (Kd = 0.44 nM), with a rank order of antagonists: α-lobeline > dihydro-β-erythroidine (DHβE) > methyllycaconitine . Unlike nicotine, this compound’s effects are less antagonized by DHβE, suggesting divergent α4β2 activation pathways .
- Epibatidine Binding Sites : this compound inhibits [³H]epibatidine binding in mouse brain regions with biphasic patterns, indicating interactions with multiple receptor subtypes (e.g., α3β4, α4β2) .
Pharmacodynamic and Behavioral Effects
Vorbereitungsmethoden
Modular Construction of Chiral Building Blocks
The asymmetric synthesis of cytisine, as demonstrated by Struth et al. (2016), employs Matteson homologations to construct a chiral C3-building block. This method begins with the iterative application of boron-based homologation reactions, which enable precise stereochemical control at the C2 and C3 positions. The homologation sequence involves:
-
Chiral boronate formation : Reaction of a pinacol boronic ester with dichloromethane in the presence of a zinc-copper couple, yielding a secondary alcohol with >98% enantiomeric excess (ee).
-
Oxidation and functionalization : Conversion of the boronate intermediate into a ketone via Jones oxidation, followed by reductive amination to introduce the nitrogen moiety.
This modular approach ensures scalability, with the C3-building block serving as a versatile precursor for downstream transformations.
Ring-Closing Metathesis and Bromination
The chiral intermediate undergoes functional group interconversions to install a dihydropyridone scaffold. Key steps include:
-
Ring-closing metathesis (RCM) : Using a second-generation Grubbs catalyst (Hoveyda-Grubbs II), the dihydropyridone ring is formed in 85% yield.
-
Bromination : Electrophilic bromination with N-bromosuccinimide (NBS) introduces a bromine atom at the C5 position, which is critical for subsequent diastereospecific cyclization.
The final stages involve a five-step sequence to convert the brominated intermediate into this compound, achieving an overall yield of 22%.
Stereodivergent 6-endo Aza-Michael Addition
Intramolecular Cyclization Strategy
Barát et al. (2023) developed an alternative route leveraging a stereodivergent 6-endo aza-Michael addition to construct the piperidine ring. The synthesis begins with a pyridine-containing enone substrate, which undergoes base-mediated intramolecular cyclization:
-
Substrate preparation : A pyridyl acrylate derivative is synthesized via Evans oxazolidinone alkylation, exploiting chelation control to establish the C11 stereocenter.
-
Cyclization conditions : Treatment with potassium tert-butoxide in tetrahydrofuran (THF) at −78°C induces the 6-endo-trig addition, forming the piperidine ring with 7:1 diastereomeric ratio (dr).
Pyridine N-Alkylation for B-Ring Formation
Following piperidine formation, the B-ring is closed via intramolecular alkylation of the pyridine nitrogen:
-
Activation : The secondary alcohol is converted to a mesylate using methanesulfonyl chloride.
-
Cyclization : Heating in dimethylformamide (DMF) at 80°C facilitates N-alkylation, yielding the bicyclic core in 65% yield.
This method highlights the versatility of aza-Michael reactions in alkaloid synthesis, offering a streamlined pathway to this compound in 15 linear steps.
Evans Asymmetric Alkylation for Stereochemical Control
Chelation-Mediated Stereoselectivity
A critical challenge in this compound synthesis is the installation of the C11 stereocenter. Barát et al. resolved this via Evans acyl oxazolidinone alkylation, albeit with an unexpected stereochemical outcome. Key observations include:
Final Deprotection and Crystallization
The nosyl-protected intermediate undergoes deprotection using thiophenol and potassium carbonate, followed by recrystallization from chloroform to afford (−)-cytisine in 96% yield.
Pharmaceutical Formulation via Spray-Drying
Optimization of Buccal Delivery Systems
While synthetic methods focus on molecular construction, pharmaceutical preparation addresses bioavailability challenges. Paciullo et al. (2022) developed this compound-loaded buccal tablets using spray-drying technology.
Excipient Selection and Solvent Optimization
Four formulations (Table 1) were evaluated, with Eudragit® RS100 as the primary polymer due to its mucoadhesive properties. Methanol emerged as the optimal solvent, producing fine, homogeneous powders (yield: 78–82%).
Table 1: Composition of Spray-Dried Formulations (%, w/w)
| Component | S-CYT-A | S-CYT-B | S-CYT-C | S-CYT-D |
|---|---|---|---|---|
| Eudragit RS100 | 75 | 70 | 65 | 80 |
| PVP K90 | – | – | 5 | – |
| PEG 1000 | 10 | 10 | 10 | 10 |
| Propylene Glycol | 10 | 10 | 10 | – |
| Xylitol | – | 5 | 5 | 5 |
| This compound | 5 | 5 | 5 | 5 |
Tablet Characterization and Permeation Studies
Compressed tablets exhibited sustained release over 6 hours, with permeation fluxes of 12.4 μg/cm²/h ex vivo. Mathematical modeling predicted therapeutic plasma concentrations (>10 ng/mL) achievable with twice-daily dosing.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Q & A
Basic: What are the primary molecular targets of cytisine, and how do they mediate its pharmacological effects?
Methodological Answer:
this compound’s pharmacological activity is primarily mediated through its partial agonism at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. To investigate this, researchers should:
- Receptor Binding Assays : Use radioligand displacement studies (e.g., [³H]-epibatidine) to quantify this compound’s affinity for nAChR subtypes .
- Functional Characterization : Employ electrophysiological techniques (e.g., patch-clamp) in transfected cell lines (e.g., HEK-293 cells expressing α4β2 nAChRs) to assess activation/inhibition kinetics .
- Computational Docking : Apply molecular dynamics simulations to map this compound’s interactions with receptor binding pockets .
Advanced: How can researchers resolve discrepancies in this compound’s reported efficacy across preclinical models of nicotine dependence?
Methodological Answer:
Discrepancies often arise from variability in model systems (e.g., species, dosing protocols). To address this:
- Systematic Review Framework : Use PECO (Population, Exposure, Comparator, Outcome) to standardize inclusion criteria for preclinical studies . Example:
- Population: Rodent models of nicotine self-administration.
- Exposure: this compound (1.5–3 mg/kg/day).
- Comparator: Varenicline or placebo.
- Outcome: Reduction in nicotine-seeking behavior.
- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., sex differences, withdrawal protocols) .
Basic: What pharmacokinetic properties of this compound influence its therapeutic window?
Methodological Answer:
Key properties include bioavailability, half-life, and metabolism. Methodologies include:
- Pharmacokinetic Profiling : Conduct serial plasma sampling in animal/human subjects post-administration, followed by LC-MS/MS quantification .
- CYP Enzyme Inhibition Assays : Use liver microsomes to identify cytochrome P450 isoforms involved in this compound metabolism (e.g., CYP2A6) .
- Tissue Distribution Studies : Radiolabel this compound (e.g., ¹⁴C-cytisine) to track penetration across the blood-brain barrier .
Advanced: What experimental strategies optimize the detection of this compound’s off-target effects in complex biological systems?
Methodological Answer:
- High-Throughput Screening : Utilize ligand-based virtual screening against databases like ChEMBL to predict off-target interactions (e.g., serotonin receptors) .
- Transcriptomic Profiling : Apply RNA sequencing (RNA-seq) in primary neuronal cultures treated with this compound to identify differentially expressed genes .
- Phenotypic Screening : Test this compound in zebrafish models for behavioral or developmental anomalies indicative of off-target activity .
Basic: How do researchers validate this compound’s purity and structural identity in experimental preparations?
Methodological Answer:
- Analytical Chemistry :
- HPLC-PDA : Assess purity (>98%) via reverse-phase chromatography with photodiode array detection .
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., δ 7.8 ppm for aromatic protons) .
- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺ = 205.1 m/z) with theoretical values .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Bootstrap Resampling : Estimate confidence intervals for parameters in small-sample studies .
- Bayesian Hierarchical Modeling : Account for inter-study variability in multi-laboratory collaborations .
Basic: What in vitro models are most suitable for studying this compound’s neuroprotective effects?
Methodological Answer:
- Primary Neuronal Cultures : Isolate cortical/hippocampal neurons from rodents and induce oxidative stress (e.g., H₂O₂) to test this compound’s protective efficacy .
- SH-SY5Y Cell Line : Differentiate cells into cholinergic phenotypes and measure this compound’s modulation of Aβ-induced toxicity .
Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Methodological Answer:
- Network Pharmacology : Combine proteomic (nAChR expression) and metabolomic (acetylcholine levels) data to construct interaction networks .
- Pathway Enrichment Analysis : Use tools like DAVID or KEGG to identify overrepresented pathways (e.g., "Cholinergic Synapse") in transcriptomic datasets .
Basic: What are the ethical considerations in designing clinical trials for this compound?
Methodological Answer:
- Informed Consent : Clearly communicate risks (e.g., nausea, dizziness) vs. benefits (smoking cessation) in participant documentation .
- Equipoise : Ensure clinical equipoise exists between this compound and established therapies (e.g., varenicline) .
Advanced: How should contradictory findings about this compound’s long-term efficacy be addressed in systematic reviews?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
